Methyl 4-phenyl-1H-pyrrole-2-carboxylate
CAS No.: 903560-42-9
Cat. No.: VC4723051
Molecular Formula: C12H11NO2
Molecular Weight: 201.225
* For research use only. Not for human or veterinary use.

CAS No. | 903560-42-9 |
---|---|
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.225 |
IUPAC Name | methyl 4-phenyl-1H-pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Standard InChI Key | HTDLNIQLELERCP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CN1)C2=CC=CC=C2 |
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 4-phenyl-1H-pyrrole-2-carboxylate features a planar pyrrole ring with conjugated π-electrons, enhancing its stability and reactivity. Key structural attributes include:
Table 1: Structural and Spectral Data
Nuclear magnetic resonance (NMR) studies of related esters reveal distinct signals for the methyl ester group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 7.0–7.7 ppm) . The electron-withdrawing ester group at position 2 directs electrophilic substitution to the 5-position of the pyrrole ring, a feature exploited in further functionalization .
Synthesis and Derivative Development
Methyl 4-phenyl-1H-pyrrole-2-carboxylate is synthesized via multi-step routes involving cross-coupling and esterification reactions. A representative pathway involves:
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Suzuki–Miyaura Coupling: Ethyl 4-bromo-1H-pyrrole-2-carboxylate reacts with phenylboronic acid in the presence of Pd(dppf)Cl₂ and K₂CO₃ to introduce the phenyl group .
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Esterification: Subsequent treatment with methylating agents (e.g., methyl iodide) yields the methyl ester .
Table 2: Synthetic Conditions for Key Intermediates
Step | Reagents/Conditions | Yield |
---|---|---|
Phenylation | Pd(dppf)Cl₂, K₂CO₃, CH₃CN/H₂O, 80–90°C | 29% |
Ester Hydrolysis | LiOH, THF/H₂O/EtOH, rt | 95% |
The compound’s synthetic versatility is evident in its conversion to carboxamide derivatives, which exhibit enhanced bioactivity. For example, coupling with amines via EDC∙HCl and HOBt yields 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamides, showing MIC values as low as 6.05 µg/mL against Gram-negative bacteria .
Compound | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |
---|---|---|
5c (R = 4-Cl-C₆H₄) | 6.05 | 12.5 |
5e (R = 3-NO₂-C₆H₄) | 6.25 | 25.0 |
These derivatives disrupt bacterial cell membrane integrity by targeting lipid biosynthesis pathways, a mechanism shared with linezolid .
Antitubercular Applications
Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents on the phenyl ring. Pyrrole-2-carboxamides derived from methyl 4-phenyl-1H-pyrrole-2-carboxylate inhibit Mycobacterium tuberculosis MmpL3, a transporter critical for mycolic acid biosynthesis . Key findings include:
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Potency: Analogues with 4-fluorophenyl groups show MIC < 0.016 µg/mL against M. tuberculosis .
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Metabolic Stability: Substituents at the 4-position (e.g., -F, -CF₃) enhance microsomal stability (t₁/₂ > 60 min) .
Pharmacological Optimization and Challenges
Despite its promise, the methyl ester scaffold presents challenges:
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Metabolic Lability: Unsubstituted phenyl derivatives undergo rapid hepatic clearance (t₁/₂ < 30 min) .
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Cytotoxicity: Bulky substituents (e.g., isopropyl) reduce cytotoxicity (IC₅₀ > 50 µM) .
Table 4: Druggability Parameters of Lead Derivatives
Parameter | Compound 16 (4-F-C₆H₄) | Compound 28 (4-pyridyl) |
---|---|---|
MIC (M. tuberculosis) | 0.008 µg/mL | 0.012 µg/mL |
Microsomal t₁/₂ (mouse) | 68 min | 72 min |
Cytotoxicity (IC₅₀) | >100 µM | >100 µM |
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